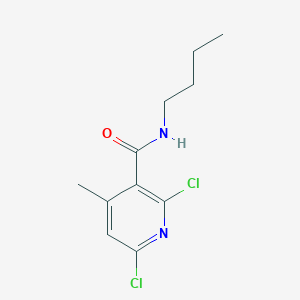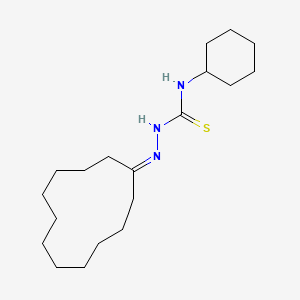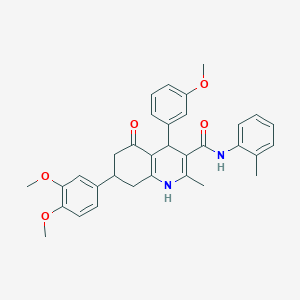![molecular formula C20H15NO2S B4622794 2-(4-biphenylyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one CAS No. 5662-83-9](/img/structure/B4622794.png)
2-(4-biphenylyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one
Vue d'ensemble
Description
The compound “2-(4-biphenylyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one” is a type of 4H-benzo[d][1,3]oxazin-4-one . These compounds are a class of heterocyclic compounds that have been broadly studied in chemistry . They have been extensively used in different fields due to their broad applicability . This core can be found in materials, heat-resistant and electronic naturally occurring active compounds, and biologically important molecules such as agrochemicals, pharmaceuticals, anxiolytics, anticonvulsants, fungicides, or anti-inflammatories .
Synthesis Analysis
The synthesis of 4H-benzo[d][1,3]oxazin-4-ones has been developed starting from N-(2-alkynyl)aryl benzamides . The chemoselective oxygen cyclization via the 6-exo-dig pathway yielded the observed heterocycles in modest to good chemical yields under very mild reaction conditions . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . Not all of the substrates were successful in yielding the target heterocycles as some of the reactions failed to undergo the final elimination .Molecular Structure Analysis
The molecular structure of 4H-benzo[d][1,3]oxazin-4-ones is characterized by one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds .Chemical Reactions Analysis
The chemical reaction process involves initial protonation of the orthoester and loss of ethanol to afford the stabilized carbocation . Attack on this by the anthranilic acid amino group, proton exchange and loss of a second molecule of ethanol would then yield iminium ion . Subsequent closure of the acid oxygen on the iminium carbon and proton exchange would give ring closed dihydro product .Physical And Chemical Properties Analysis
The physical and chemical properties of 4H-benzo[d][1,3]oxazin-4-ones depend on the specific substituents on the molecule. The formation of the dihydro analogs correlated with the electron density on the aromatic ring: Electron-donating groups favored the 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .Applications De Recherche Scientifique
Anticancer Properties
Quinazolinone derivatives have gained attention in cancer research due to their potential as antitumor agents. These compounds exhibit cytotoxic effects against cancer cells by interfering with cell division, signaling pathways, and DNA replication. Researchers have investigated the antitumor activity of quinazolinones, including DTXSID90365534, in preclinical studies . Further exploration of its mechanism of action and potential clinical applications is warranted.
Antibacterial Activity
Quinazolinones have demonstrated antibacterial properties against various bacterial strains. These compounds inhibit bacterial growth by targeting essential cellular processes. DTXSID90365534 may serve as a lead compound for developing novel antibacterial agents. Researchers have explored its efficacy against drug-resistant bacterial strains, emphasizing the need for new antibiotics .
Antioxidant Effects
Quinazolinone derivatives, including DTXSID90365534, exhibit antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Investigating the antioxidant potential of this compound could provide insights into its therapeutic applications .
Anti-Inflammatory Properties
Inflammation is associated with various diseases, including autoimmune disorders and chronic conditions. Quinazolinones have shown anti-inflammatory effects, making them potential candidates for drug development. DTXSID90365534’s anti-inflammatory activity merits further investigation .
Anticonvulsant Activity
Some quinazolinone derivatives possess anticonvulsant properties. These compounds modulate neuronal excitability and may be useful in managing epilepsy and related disorders. Research into DTXSID90365534’s anticonvulsant effects could contribute to the development of new antiepileptic drugs .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships (SAR) of quinazolinone derivatives is crucial for optimizing their pharmacological properties. Researchers have explored the impact of different substituents on the biological activity of these compounds. DTXSID90365534’s SAR could guide future drug design efforts .
Mishra, S. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. In Quinazolinone and Quinazoline Derivatives (pp. 1-18). IntechOpen. DOI: 10.5772/intechopen.89203
Mécanisme D'action
Target of Action
Similar compounds such as quinazolines have been surveyed as biologically relevant moieties against different cancer cell lines .
Mode of Action
It’s known that the compound is part of the 4h-benzo[d][1,3]oxazin-4-one family . Compounds in this family have shown to have substrate inhibitory activity towards certain enzymes, which could suggest a similar mode of action for this compound .
Biochemical Pathways
It’s known that similar compounds have shown significant antitumor activity . This suggests that the compound may affect pathways related to cell proliferation and survival, commonly implicated in cancer.
Pharmacokinetics
Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a drug . These properties are crucial for understanding a drug’s bioavailability, efficacy, and potential side effects.
Result of Action
Similar compounds have shown significant antitumor activity , suggesting that this compound may also have potential anticancer effects.
Propriétés
IUPAC Name |
5,6-dimethyl-2-(4-phenylphenyl)thieno[2,3-d][1,3]oxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2S/c1-12-13(2)24-19-17(12)20(22)23-18(21-19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNBGYBRDKWYCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)OC(=N2)C3=CC=C(C=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365534 | |
| Record name | 2-(biphenyl-4-yl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(biphenyl-4-yl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one | |
CAS RN |
5662-83-9 | |
| Record name | 2-(biphenyl-4-yl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B4622717.png)
![methyl 5-ethyl-2-[(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4622725.png)

![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-(2-furylmethyl)thiourea](/img/structure/B4622759.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4622765.png)


![5-{4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B4622787.png)

![1-[(2-methylbenzyl)sulfonyl]piperidine](/img/structure/B4622802.png)
![4-({[(2-chloro-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4622803.png)
![N-(2-methylphenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B4622806.png)

